2-Fluoro-5-methoxypyridin-4-amine 2-Fluoro-5-methoxypyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1227571-74-5
VCID: VC7792964
InChI: InChI=1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)
SMILES: COC1=CN=C(C=C1N)F
Molecular Formula: C6H7FN2O
Molecular Weight: 142.133

2-Fluoro-5-methoxypyridin-4-amine

CAS No.: 1227571-74-5

Cat. No.: VC7792964

Molecular Formula: C6H7FN2O

Molecular Weight: 142.133

* For research use only. Not for human or veterinary use.

2-Fluoro-5-methoxypyridin-4-amine - 1227571-74-5

Specification

CAS No. 1227571-74-5
Molecular Formula C6H7FN2O
Molecular Weight 142.133
IUPAC Name 2-fluoro-5-methoxypyridin-4-amine
Standard InChI InChI=1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)
Standard InChI Key JDLXJIQPGSFNJK-UHFFFAOYSA-N
SMILES COC1=CN=C(C=C1N)F

Introduction

Structural Characteristics

Molecular Architecture

The molecular formula of 2-fluoro-5-methoxypyridin-4-amine is C₆H₇FN₂O, with a molar mass of 154.13 g/mol. Its SMILES notation (COC₁=CN=C(C=C₁N)F) delineates a pyridine ring substituted at positions 2 (methoxy), 4 (amine), and 5 (fluorine). The InChI string (InChI=1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)) further specifies the connectivity and stereochemistry, confirming a planar aromatic system with no chiral centers .

Electronic Effects

  • Fluorine: The electron-withdrawing fluorine at position 5 induces partial positive charge delocalization across the ring, enhancing electrophilicity at adjacent positions.

  • Methoxy Group: The electron-donating methoxy group at position 2 counterbalances fluorine’s effects, creating a polarized electronic environment conducive to nucleophilic attack at position 4.

  • Amine: The primary amine at position 4 offers hydrogen-bonding capability and potential for salt formation, critical for biological interactions.

Physicochemical Properties

Predicted Collision Cross-Sections

Collision cross-section (CCS) values, predicted via computational models, provide insights into the compound’s gas-phase behavior under mass spectrometry (Table 1) .

Table 1: Predicted Collision Cross-Sections for 2-Fluoro-5-methoxypyridin-4-amine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺143.06152125.0
[M+Na]⁺165.04346137.1
[M+NH₄]⁺160.08806132.8
[M-H]⁻141.04696125.8

These values suggest moderate molecular compactness, with sodium adducts exhibiting larger CCS due to ion-dipole interactions. Such data are pivotal for analytical method development, particularly in ion mobility spectrometry.

Synthesis and Production

Hypothetical Synthetic Routes

  • Direct Fluorination:

    • Substrate: 5-methoxypyridin-4-amine.

    • Reagent: Selectfluor® or DAST (diethylaminosulfur trifluoride).

    • Conditions: Anhydrous DMF, 0–25°C.

  • Amination Post-Fluorination:

    • Nitration of 2-fluoro-5-methoxypyridine at position 4, followed by catalytic hydrogenation.

Industrial-scale production would likely employ continuous-flow systems to optimize yield and purity, though scalability challenges persist due to the amine’s susceptibility to oxidation.

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